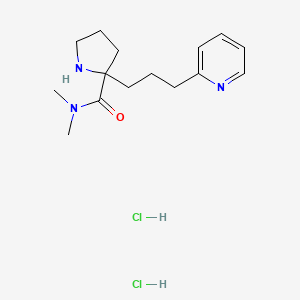
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Vue d'ensemble
Description
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Formation
The compound "2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride" and its related structures have been the focus of various synthetic procedures aimed at creating pharmacologically active molecules. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their subsequent reactions demonstrate the complexity and potential of pyridine derivatives in generating diverse heterocyclic structures (Chigorina, Bespalov, & Dotsenko, 2019). Similarly, the creation of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes and their role in catalysis highlights the application of pyridine derivatives in the field of catalytic chemistry (Chen & Yang, 2018).
Synthesis Involving Pyridine Derivatives
Pyridine derivatives, closely related to the chemical structure , are key intermediates in the synthesis of complex molecules. The preparation of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one, through a reaction involving pyridine-3-carboxylic acid, showcases the synthetic versatility of pyridine derivatives (van Es, Staskun, & Fernandes, 2007).
Reactivity and Functionalization
The reactivity of pyridine derivatives towards various reagents forms the basis of synthesizing pharmacologically relevant molecules. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in insecticide production, exemplifies the reactivity and utility of pyridine cores in synthesizing bioactive compounds (Wen-bo, 2011).
Crystal Engineering and Material Science
In material science and crystal engineering, pyridine derivatives play a pivotal role. For instance, the study of carboxylic acid–acid hydrogen-bonding dimer and acid–pyridine hydrogen-bonding motif in molecules bearing pyridine groups has contributed significantly to understanding molecular interactions in solid-state structures (Long, Zhou, Parkin, & Li, 2014).
Propriétés
IUPAC Name |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUPMAGTNDWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)
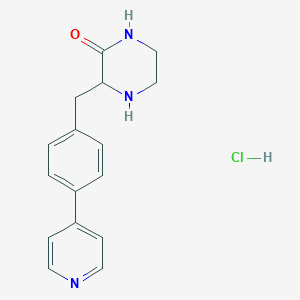
![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)
![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)
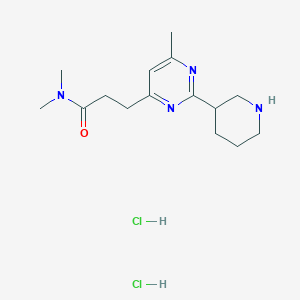
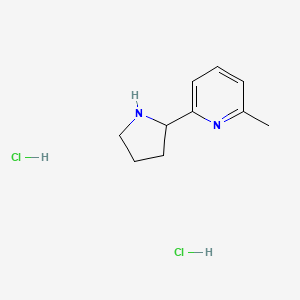
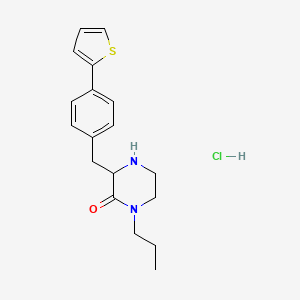
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)